molecular formula C25H24N2O4 B3671135 N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,5-dimethoxybenzamide

N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,5-dimethoxybenzamide

Cat. No.: B3671135
M. Wt: 416.5 g/mol
InChI Key: LZKQEVOHQGWXLB-UHFFFAOYSA-N
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Description

N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,5-dimethoxybenzamide is a heterocyclic compound featuring a benzoxazole core fused with a dimethoxybenzamide moiety. The benzoxazole ring (a fused aromatic system containing oxygen and nitrogen) and the 3,5-dimethoxy substituents on the benzamide group are critical to its chemical reactivity and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,5-dimethoxybenzamide typically involves multi-step organic reactions. One common method includes the condensation of 5,7-dimethyl-1,3-benzoxazole-2-carboxylic acid with 2-methyl-5-aminophenol under acidic conditions to form the intermediate. This intermediate is then reacted with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Halogenated derivatives, substituted benzoxazoles

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,5-dimethoxybenzamide exhibit significant anticancer properties. For instance, studies have shown that benzoxazole derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. A notable case study demonstrated that a related compound effectively reduced tumor growth in xenograft models of breast cancer .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. In vitro studies revealed that it exhibits potent activity against a range of bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of protein synthesis .

Biochemical Applications

Enzyme Inhibition
this compound has been studied as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has shown potential as a selective inhibitor of certain kinases implicated in cancer progression. This inhibition can lead to decreased phosphorylation of target proteins involved in cell signaling pathways, thus providing a therapeutic avenue for cancer treatment .

Fluorescent Probes
Due to its unique structural features, this compound can be utilized as a fluorescent probe in biochemical assays. Its ability to bind selectively to certain biomolecules allows for the visualization of cellular processes in real-time. Studies have reported successful applications in tracking cellular uptake and localization within live cells .

Table 1: Anticancer Activity Studies

StudyCompoundCancer TypeIC50 (µM)Mechanism
N-[5-(5,7-dimethyl...]-3,5-dimethoxybenzamideBreast Cancer12.5Apoptosis induction
Benzoxazole DerivativeLung Cancer15.0Cell cycle arrest

Table 2: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Mechanism of Action

The mechanism of action of N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,5-dimethoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The benzoxazole ring can engage in hydrogen bonding and π-π interactions, facilitating its binding to active sites. This binding can modulate the activity of the target, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Ring Systems

The benzoxazole ring in the target compound distinguishes it from analogs with thiazole, thiadiazole, or oxadiazole cores:

Compound Name Core Structure Key Substituents Biological Implications
N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,5-dimethoxybenzamide Benzoxazole 5,7-dimethyl; 3,5-dimethoxybenzamide Enhanced lipophilicity and binding affinity due to fused aromatic system
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide Thiadiazole 2-chlorophenyl; 3,5-dimethoxybenzamide Increased electrophilicity from Cl, potentially higher toxicity
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3,5-dimethoxybenzamide Naphthothiazole Naphthalene-fused thiazole; dimethoxy Broader π-π stacking potential for enzyme inhibition
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfanyl)benzamide Oxadiazole Benzodioxin; methylsulfanyl Improved metabolic stability but reduced solubility

Key Insight: Benzoxazole derivatives exhibit superior planarity compared to monocyclic thiazoles or oxadiazoles, enhancing interactions with hydrophobic enzyme pockets.

Substituent Effects on Bioactivity

Substituents on the aromatic rings and benzamide group significantly modulate pharmacological properties:

Substituent Type Example Compound Impact on Properties
Methoxy Groups 3,5-Dimethoxybenzamide (target compound) Increased solubility and hydrogen-bonding capacity vs. nitro or chloro substituents
Methylsulfonyl N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(propylsulfonyl)benzamide Higher lipophilicity; altered pharmacokinetics
Chloro N-[[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-3,4-dimethylbenzamide Enhanced electrophilicity but risk of toxicity
Thioamide N-{[5-(1,3-Benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-3,5-dimethoxybenzamide Improved enzyme inhibition via sulfur-mediated interactions

Key Insight : The 3,5-dimethoxybenzamide group in the target compound balances solubility and binding affinity, making it more versatile than sulfonyl or chloro-substituted analogs in drug design .

Physicochemical Properties

  • Lipophilicity : The 5,7-dimethylbenzoxazole increases logP compared to unsubstituted benzoxazoles, enhancing membrane permeability .
  • Solubility : Methoxy groups improve aqueous solubility over chloro or nitro analogs, aiding bioavailability .
  • Stability : Benzoxazole’s fused aromatic system confers thermal and oxidative stability vs. thiazole derivatives .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,5-dimethoxybenzamide, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves coupling benzoxazole intermediates with substituted benzamide precursors. For example, benzoxazole derivatives are often synthesized via cyclization of ortho-aminophenol analogs with acyl chlorides or aldehydes under reflux conditions . Optimization strategies include:

  • Catalytic acid use : Acetic acid as a catalyst improves cyclization efficiency, as seen in benzoxazole synthesis (yields up to 63.4%) .
  • TLC monitoring : Reaction progress can be tracked using thin-layer chromatography (TLC) to terminate reactions at optimal conversion .
  • Solvent selection : Methanol or ethanol recrystallization enhances purity, as demonstrated in similar benzamide derivatives .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound’s structure?

  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent patterns, such as methyl groups on the benzoxazole ring and methoxy groups on the benzamide moiety .
  • X-ray crystallography : Single-crystal studies confirm dihedral angles between aromatic rings (e.g., 17.41° between benzene planes in related benzohydrazones) and hydrogen-bonding networks .
  • HRMS : High-resolution mass spectrometry validates molecular weight and fragmentation patterns (e.g., C22_{22}H21_{21}N2_2O4_4 requires exact mass 377.1497) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, MD simulations) predict the compound’s reactivity or biological interactions?

  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack. For benzoxazole analogs, DFT-derived Fukui indices correlate with antioxidant activity .
  • Molecular docking : Assess binding affinities to biological targets (e.g., bacterial enzymes). Docking studies on benzamide derivatives reveal interactions with active-site residues, guiding structure-activity relationship (SAR) optimization .
  • MD simulations : Evaluate stability in solvated systems; simulations of benzoxazole hybrids show intramolecular hydrogen bonds (e.g., N–H···O) stabilize conformations .

Q. What strategies address contradictory data in bioactivity assays, such as varying IC50_{50}50​ values across studies?

  • Standardized protocols : Control solvent effects (e.g., DMSO concentration) and cell lines to minimize variability. For example, antioxidant assays using DPPH require strict oxygen exclusion to prevent false positives .
  • Dose-response validation : Replicate experiments across multiple concentrations. In benzoxazole derivatives, nonlinear regression models improve IC50_{50} accuracy .
  • Orthogonal assays : Combine enzymatic (e.g., COX-2 inhibition) and cellular (e.g., cytotoxicity) tests to confirm mechanistic specificity .

Q. How can intramolecular hydrogen bonding and substituent effects influence the compound’s physicochemical properties?

  • Hydrogen bonding : Intramolecular interactions (e.g., N1–H1A···O5 in benzohydrazones) reduce solubility but enhance thermal stability. X-ray data show such bonds form planar conformations, critical for crystal packing .
  • Substituent tuning : Electron-donating groups (e.g., methoxy) increase electron density on the benzamide ring, improving antioxidant capacity via radical scavenging. Halogen substituents (e.g., Cl, F) enhance antibacterial activity by altering lipophilicity .

Q. What methodologies are employed to resolve challenges in regioselective functionalization of the benzoxazole core?

  • Directed ortho-metalation : Use tert-butyllithium to selectively deprotonate positions adjacent to directing groups (e.g., methoxy) .
  • Protecting groups : Temporarily block reactive sites (e.g., methyl groups) during coupling reactions. For example, acetyl protection of amines prevents unwanted side reactions in benzoxazole synthesis .

Q. Methodological Notes

  • Synthetic reproducibility : Reflux times (3–10 hours) and stoichiometric ratios (1:1.2 for acyl chloride:amine) are critical for reproducibility .
  • Data interpretation : Cross-reference NMR shifts with computational predictions (e.g., ChemDraw simulations) to assign ambiguous signals .

Properties

IUPAC Name

N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O4/c1-14-8-16(3)23-22(9-14)27-25(31-23)17-7-6-15(2)21(12-17)26-24(28)18-10-19(29-4)13-20(11-18)30-5/h6-13H,1-5H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZKQEVOHQGWXLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC(=CC(=C3O2)C)C)NC(=O)C4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,5-dimethoxybenzamide
N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,5-dimethoxybenzamide
N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,5-dimethoxybenzamide
N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,5-dimethoxybenzamide
N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,5-dimethoxybenzamide

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